5-(trifluoromethyl)pyrimidine-2(1H)-thione
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Overview
Description
5-(Trifluoromethyl)pyrimidine-2(1H)-thione is a heterocyclic compound characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(trifluoromethyl)pyrimidine-2(1H)-thione typically involves the introduction of a trifluoromethyl group into a pyrimidine ring. One common method is the reaction of 5-chloropyrimidine-2-thione with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)pyrimidine-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, 5-(trifluoromethyl)pyrimidine-2(1H)-thione is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its derivatives have shown promise in inhibiting specific enzymes and proteins, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic effects. They are studied for their antiviral, anticancer, and anti-inflammatory properties, with some compounds showing significant activity in preclinical trials.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and materials with specialized properties. Its incorporation into polymers and coatings can enhance their performance and durability.
Mechanism of Action
The mechanism of action of 5-(trifluoromethyl)pyrimidine-2(1H)-thione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
5-(Trifluoromethyl)uracil: Similar in structure but with a different functional group, leading to distinct chemical properties.
5-(Trifluoromethyl)pyridine: Another trifluoromethyl-substituted heterocycle with different reactivity and applications.
5-(Trifluoromethyl)thiazole: A sulfur-containing analog with unique biological activities.
Uniqueness
5-(Trifluoromethyl)pyrimidine-2(1H)-thione stands out due to its combination of a trifluoromethyl group and a thione group on a pyrimidine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C5H3F3N2S |
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Molecular Weight |
180.15 g/mol |
IUPAC Name |
5-(trifluoromethyl)-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C5H3F3N2S/c6-5(7,8)3-1-9-4(11)10-2-3/h1-2H,(H,9,10,11) |
InChI Key |
VYBXBTBKHNUZQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=S)N1)C(F)(F)F |
Origin of Product |
United States |
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